molecular formula C27H45O8P B568424 [(3S,5R,6S,9S,10R,13R,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-yl] dihydrogen phosphate CAS No. 117176-38-2

[(3S,5R,6S,9S,10R,13R,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-yl] dihydrogen phosphate

Cat. No.: B568424
CAS No.: 117176-38-2
M. Wt: 528.623
InChI Key: UBFMELJDOQTPRP-XWTZGSRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3S,5R,6S,9S,10R,13R,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-yl] dihydrogen phosphate is a novel ecdysteroid conjugate isolated from the ovaries of the silkworm, Bombyx mori. It is a derivative of bombycosterol, a sterol lipid, and is characterized by the presence of a phosphate group at the 3-position of the sterol structure . This compound is part of a broader class of ecdysteroids, which are hormones that play crucial roles in the development and metamorphosis of insects.

Scientific Research Applications

[(3S,5R,6S,9S,10R,13R,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-yl] dihydrogen phosphate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bombycosterol 3-phosphate involves the phosphorylation of bombycosterol. The process typically requires the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for bombycosterol 3-phosphate. The compound is primarily obtained through extraction and isolation from the ovaries of Bombyx mori. The extraction process involves homogenizing the ovaries, followed by chromatographic separation techniques such as high-performance liquid chromatography (HPLC) to purify the compound .

Chemical Reactions Analysis

Types of Reactions

[(3S,5R,6S,9S,10R,13R,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-yl] dihydrogen phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of bombycosterol 3-phosphate .

Mechanism of Action

[(3S,5R,6S,9S,10R,13R,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-yl] dihydrogen phosphate exerts its effects by interacting with ecdysteroid receptors in insects. These receptors are part of the nuclear receptor superfamily and regulate gene expression in response to ecdysteroid binding. The binding of bombycosterol 3-phosphate to these receptors triggers a cascade of molecular events that lead to the activation or repression of target genes involved in molting and metamorphosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3S,5R,6S,9S,10R,13R,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-yl] dihydrogen phosphate is unique due to its specific structural features, including the presence of multiple hydroxyl groups and a phosphate group at the 3-position.

Properties

CAS No.

117176-38-2

Molecular Formula

C27H45O8P

Molecular Weight

528.623

IUPAC Name

[(3S,5R,6S,9S,10R,13R,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-yl] dihydrogen phosphate

InChI

InChI=1S/C27H45O8P/c1-23(2,29)11-6-12-26(5,30)21-8-7-19-18-15-22(28)27(31)16-17(35-36(32,33)34)9-14-25(27,4)20(18)10-13-24(19,21)3/h7,15,17,20-22,28-31H,6,8-14,16H2,1-5H3,(H2,32,33,34)/t17-,20-,21-,22-,24-,25+,26-,27-/m0/s1

InChI Key

UBFMELJDOQTPRP-XWTZGSRKSA-N

SMILES

CC12CCC(CC1(C(C=C3C2CCC4(C3=CCC4C(C)(CCCC(C)(C)O)O)C)O)O)OP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3S,5R,6S,9S,10R,13R,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-yl] dihydrogen phosphate
Reactant of Route 2
[(3S,5R,6S,9S,10R,13R,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-yl] dihydrogen phosphate
Reactant of Route 3
[(3S,5R,6S,9S,10R,13R,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-yl] dihydrogen phosphate
Reactant of Route 4
[(3S,5R,6S,9S,10R,13R,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-yl] dihydrogen phosphate
Reactant of Route 5
[(3S,5R,6S,9S,10R,13R,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-yl] dihydrogen phosphate
Reactant of Route 6
[(3S,5R,6S,9S,10R,13R,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-5,6-dihydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-yl] dihydrogen phosphate

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